![molecular formula C9H12O3 B14380879 6-Ethoxy-8-oxabicyclo[3.2.1]oct-3-en-2-one CAS No. 89567-18-0](/img/structure/B14380879.png)
6-Ethoxy-8-oxabicyclo[3.2.1]oct-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Ethoxy-8-oxabicyclo[321]oct-3-en-2-one is a bicyclic organic compound with a unique structure that includes an oxabicyclo ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethoxy-8-oxabicyclo[3.2.1]oct-3-en-2-one can be achieved through several methods. One common approach involves the cycloaddition reaction of suitable precursors. For example, the gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates has been reported as an efficient method to prepare enantiomerically pure 8-oxabicyclo octanes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature
Análisis De Reacciones Químicas
Types of Reactions
6-Ethoxy-8-oxabicyclo[3.2.1]oct-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
6-Ethoxy-8-oxabicyclo[3.2.1]oct-3-en-2-one has several scientific research applications, including:
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: It is used in the development of pharmaceuticals and bioactive compounds.
Materials Science: The compound’s unique structure makes it useful in the design of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of 6-Ethoxy-8-oxabicyclo[3.2.1]oct-3-en-2-one involves its interaction with molecular targets and pathways. The compound’s bicyclic structure allows it to interact with various enzymes and receptors, potentially leading to biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
6-Oxabicyclo[3.2.1]oct-3-en-7-one: This compound shares a similar bicyclic structure and is used in similar applications.
8-Oxabicyclo[3.2.1]oct-6-en-3-one: Another related compound with a similar structure and reactivity.
Uniqueness
6-Ethoxy-8-oxabicyclo[3.2.1]oct-3-en-2-one is unique due to the presence of the ethoxy group, which can influence its reactivity and interactions with other molecules. This makes it distinct from other similar compounds and potentially useful in specific applications where the ethoxy group plays a crucial role.
Propiedades
Número CAS |
89567-18-0 |
|---|---|
Fórmula molecular |
C9H12O3 |
Peso molecular |
168.19 g/mol |
Nombre IUPAC |
6-ethoxy-8-oxabicyclo[3.2.1]oct-3-en-2-one |
InChI |
InChI=1S/C9H12O3/c1-2-11-9-5-8-6(10)3-4-7(9)12-8/h3-4,7-9H,2,5H2,1H3 |
Clave InChI |
CUWSWPRAIJBOOA-UHFFFAOYSA-N |
SMILES canónico |
CCOC1CC2C(=O)C=CC1O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


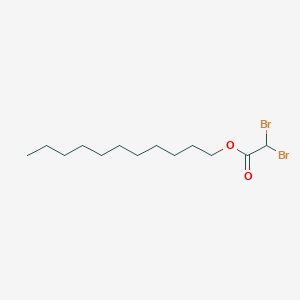
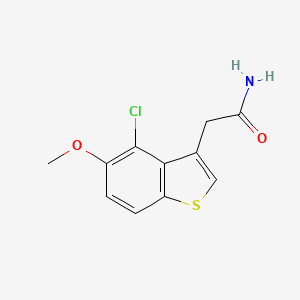
![6-(Morpholin-4-yl)[1,2,4]triazolo[4,3-b]pyridazine-3-carbonitrile](/img/structure/B14380823.png)
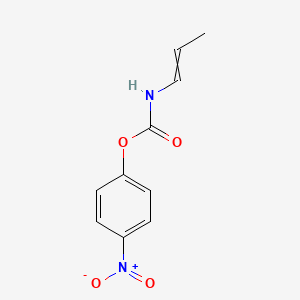
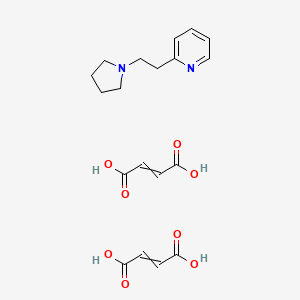
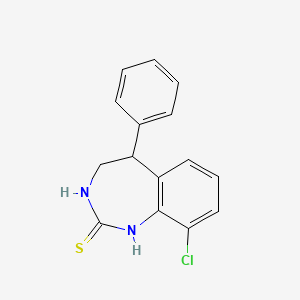
![2,4-Dinitrobenzoic acid;spiro[11.12]tetracosan-24-ol](/img/structure/B14380855.png)
![Methyl 3-[(benzyloxy)amino]-2,2-dimethylbutanoate](/img/structure/B14380858.png)
![4-Phenyl-1-[2-(pyridin-2-yl)ethyl]piperidin-4-ol](/img/structure/B14380860.png)
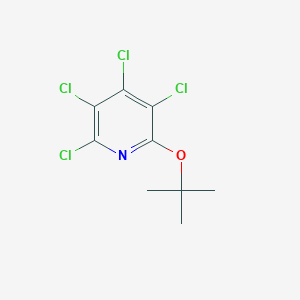
![3-[(2-Hydroxyethyl)(methyl)arsanyl]propanenitrile](/img/structure/B14380863.png)
![Ethyl 2-methyl-2-[(2-methylquinolin-8-yl)oxy]propanoate](/img/structure/B14380865.png)
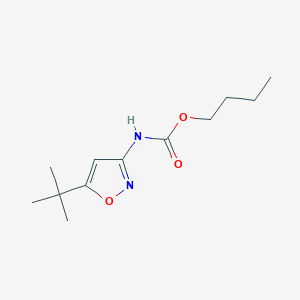
![1-(Triphenylmethyl)-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14380874.png)
